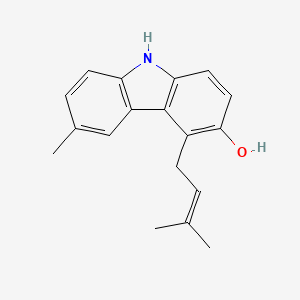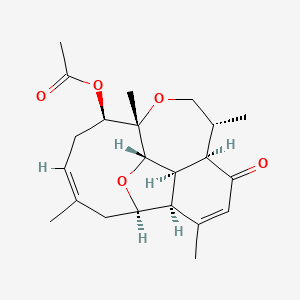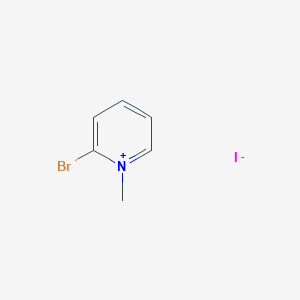
Magnoloside A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnoloside A is a hydroxycinnamic acid.
Applications De Recherche Scientifique
Structural Identification and Isolation
- Magnoloside A, identified as a phenylpropanoid glycoside, was isolated from Magnolia obovata. Its structure was elucidated using spectroscopic and chemical evidence (Hasegawa, Fukuyama, Yamada, & Nakagawa, 1988).
Analytical Techniques for Magnoloside Profiling
- Two-channel liquid chromatography with electrochemical detection (2LC-ECD) was developed for simultaneous determination of magnolosides, including this compound. This technique aids in the discrimination of Magnoliae officinalis cortex varieties (Xue, Kotani, Yang, & Hakamata, 2018).
Bioactive Compounds in Magnolia officinalis
- Research on stem bark of Magnolia officinalis revealed the presence of phenylethanoid glycosides, including this compound, with potential anti-spasmodic and antioxidant activities (Yu, Yan, Liang, Wang, & Yang, 2012).
Free Radical Scavenging and Protective Effects
- This compound, among other phenylethanoid glycosides from Magnolia officinalis var. biloba fruits, showed significant protective effects against free radical-induced oxidative damage, highlighting its potential therapeutic applications (Ge et al., 2017).
Pharmacokinetics and Metabolism
- A study on the pharmacokinetics and metabolites of this compound in rats provided insights into its absorption, distribution, and elimination, critical for understanding its therapeutic potential (Zhang et al., 2022).
Chemotherapeutic Potential
- Magnolol, a related compound from Magnolia officinalis, has shown potential in preventing or inhibiting various cancers, suggesting a broader chemotherapeutic application of compounds including this compound (Ranaware et al., 2018).
Multifunctional Biological Activities
- Magnolol and related compounds from Magnolia officinalis, such as this compound, have been documented for their wide range of biological activities, including anti-inflammatory, antimicrobial, and antioxidative properties, suggesting multifunctional applications (Zhang et al., 2019).
Anti-inflammatory Properties
- Studies indicate that compounds like Magnolol from Magnolia officinalis can suppress inflammatory processes, including inhibiting tumor necrosis factor-induced ICAM-1 expression, suggesting anti-inflammatory applications for this compound (Chunlian et al., 2014).
Potential in Cancer Therapy
- Research on Magnolol has revealed its potential in inhibiting cancer cell invasion, indicating a possible therapeutic role for this compound in cancer treatment (Liu et al., 2013).
Propriétés
Formule moléculaire |
C29H36O15 |
|---|---|
Poids moléculaire |
624.6 g/mol |
Nom IUPAC |
[2-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C29H36O15/c1-13-22(36)24(38)25(39)28(41-13)44-27-26(43-21(35)7-4-14-2-5-16(31)18(33)10-14)23(37)20(12-30)42-29(27)40-9-8-15-3-6-17(32)19(34)11-15/h2-7,10-11,13,20,22-34,36-39H,8-9,12H2,1H3/b7-4+ |
Clé InChI |
QLZWUGOYBODRLF-QPJJXVBHSA-N |
SMILES isomérique |
CC1C(C(C(C(O1)OC2C(C(C(OC2OCCC3=CC(=C(C=C3)O)O)CO)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OCCC3=CC(=C(C=C3)O)O)CO)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(C(OC2OCCC3=CC(=C(C=C3)O)O)CO)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl-[[(2S,5S)-2-methyl-1,3-oxathiolan-5-yl]methyl]azanium;iodide](/img/structure/B1253790.png)
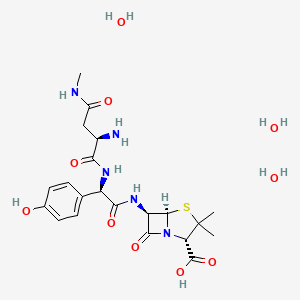
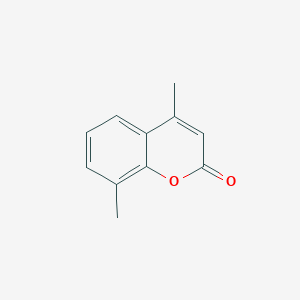
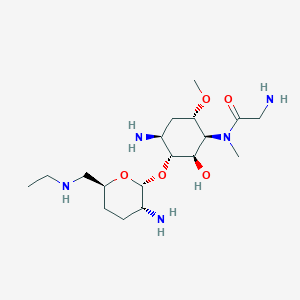
![12H-Benzo[a]phenoxazine](/img/structure/B1253799.png)
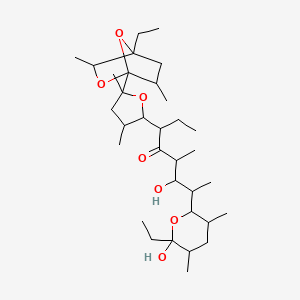
![[(2S,3S,4S,5R,6S,8S,9S,10S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B1253803.png)
![5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1253804.png)
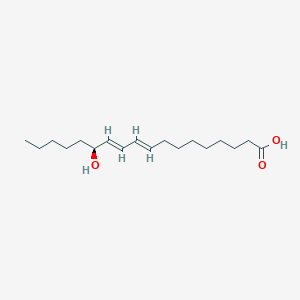

![(2R)-2-[(E)-3-[3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B1253808.png)
